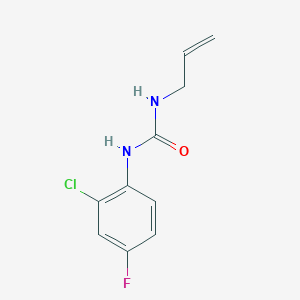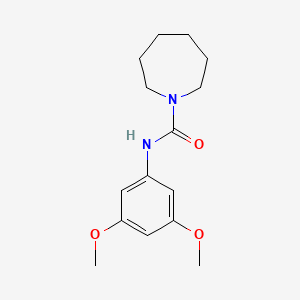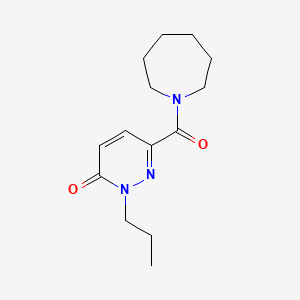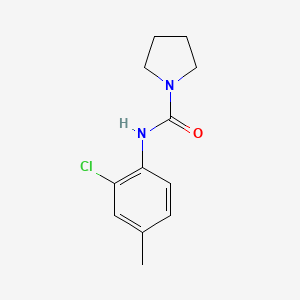
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as CPCA, is a chemical compound that belongs to the family of pyrrolidine carboxamides. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. CPCA has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
CPCA acts as a competitive inhibitor of the dopamine transporter (N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. CPCA has also been shown to increase locomotor activity in rodents, suggesting that it has stimulant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, CPCA has some limitations as well. It has a short half-life, which can make it difficult to use in experiments that require long-term exposure. Additionally, CPCA has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPCA. One area of interest is the development of new derivatives of CPCA that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of Parkinson's disease, ADHD, and drug addiction. Finally, further research is needed to better understand the biochemical and physiological effects of CPCA, and how these effects can be harnessed for therapeutic purposes.
Métodos De Síntesis
The synthesis of CPCA involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline derivative. This intermediate is then reacted with bromine in the presence of sodium hydroxide to form the desired pyrrolidine carboxamide.
Aplicaciones Científicas De Investigación
CPCA has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been shown to have potential applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGVPIQIQQXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
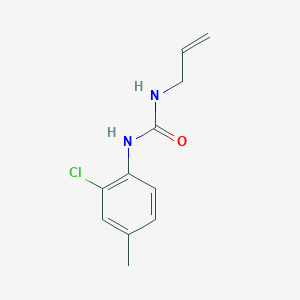
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
